Regioisomeric Scaffold Identity: 3,7-Dihydro vs. 4,7-Dihydro Tautomeric State Differentiation
The target compound is explicitly designated as the 3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine scaffold (CAS 324581-19-3), whereas the closest cataloged structural isomer is the 4,7-dihydro form (CAS 324580-84-9). In the [1,2,4]triazolo[1,5-a]pyrimidine system, the position of dihydro saturation determines whether the triazole ring retains full aromaticity (4,7-dihydro: bridgehead N4 is saturated, triazole ring partially dearomatized) or whether saturation occurs distal to the bridgehead (3,7-dihydro: different conjugation pattern). Literature on imine-enamine tautomerism of this scaffold demonstrates that the bulk of the C(7) substituent directly modulates the tautomeric equilibrium, with larger substituents stabilizing the enamine tautomer [1]. The 4,7-dihydro regioisomer has published ¹H NMR and ¹³C NMR spectra (DMSO-d₆) and GC-MS data available via SpectraBase, providing a reference fingerprint for regioisomeric differentiation [2]. No published NMR data for the 3,7-dihydro form were identified, making the procurement of analytically verified material essential.
| Evidence Dimension | Scaffold saturation position (tautomeric state) and analytical distinguishability |
|---|---|
| Target Compound Data | 3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine scaffold; CAS 324581-19-3; no published NMR reference spectra identified; predicted distinct ¹H chemical shifts at the saturated C3 and C7 positions |
| Comparator Or Baseline | 5-(4-Chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine (CAS 324580-84-9); 2 NMR spectra (DMSO-d₆) and 1 GC-MS spectrum documented; InChIKey: XTQCCCGKPNLRNZ-UHFFFAOYSA-N |
| Quantified Difference | Identical molecular formula (C₁₈H₁₅ClN₄) and molecular weight (322.8 g/mol for both) precludes MS-based differentiation; regioisomeric identity requires ¹H NMR, ¹H–¹⁵N HMBC, or HPLC retention time comparison |
| Conditions | Structural and analytical comparison based on CAS registry specifications and SpectraBase database entries |
Why This Matters
For procurement, these regioisomers are chemically distinct entities that cannot be distinguished by mass spectrometry or elemental analysis; selection of the incorrect regioisomer would introduce an uncontrolled variable in any structure-activity relationship study, as tautomeric state governs hydrogen-bond donor/acceptor capacity and three-dimensional molecular recognition.
- [1] Desenko, S. M.; Orlov, V. D.; Lipson, V. V.; Shishkin, O. V.; Lindeman, S. V.; Struchkov, Yu. T. Imine-Enamine Tautomerism of Dihydroazolopyrimidines 5. Steric Effects and the Tautomeric Equilibrium for Dihydro-1,2,4-triazolo[1,5-a]pyrimidines. Chemistry of Heterocyclic Compounds 1993, 29 (10), 1215–1221. View Source
- [2] SpectraBase. 5-(4-Chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine, Compound ID: 5aVLEPmtmLI. John Wiley & Sons, 2020–2025. View Source
